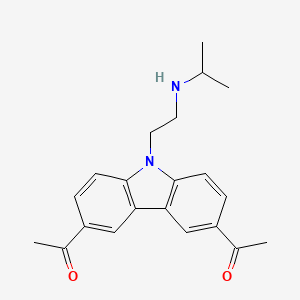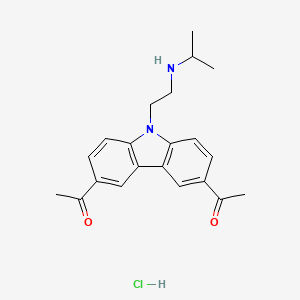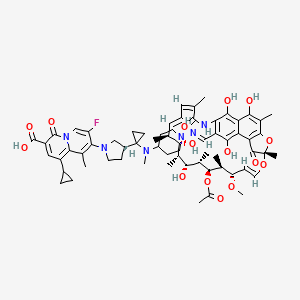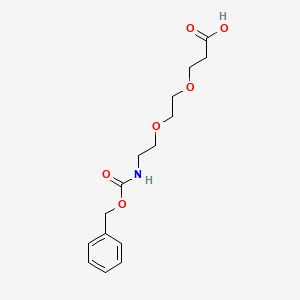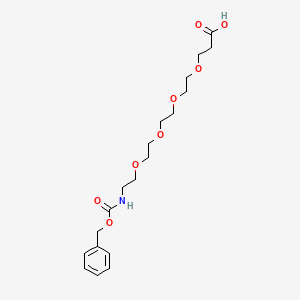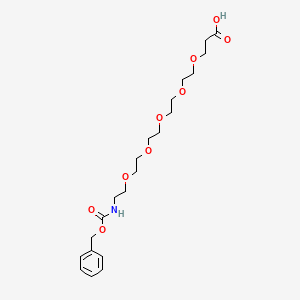![molecular formula C23H23BClF2N3O2 B606580 2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide CAS No. 1800205-57-5](/img/structure/B606580.png)
2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDy9 is a highly selective fluorescent probe for the detection and isolation of mESC using fluorescence microscopy and flow cytometry. CDy9 allows the detection and isolation of intact stem cells with marginal impact on their function and capabilities. CDy9 may be a non-invasive biotechnological tool for the preparation, purification and characterization of mESC. Stem cell research has gathered immense attention in the past decade due to the remarkable ability of stem cells for self-renewal and tissue-specific differentiation. Despite having numerous advancements in stem cell isolation and manipulation techniques, there is a need for highly reliable probes for the specific detection of live stem cells.
Scientific Research Applications
Radiosynthesis in Herbicide Studies
- The compound's structural similarities to chloroacetanilide herbicides suggest its potential in agriculture. Studies on chloroacetanilide herbicides, such as acetochlor, involve radiosynthesis for understanding their metabolism and mode of action (Latli & Casida, 1995).
Metabolism Analysis
- The compound's metabolism could be analogous to chloroacetamide herbicides, where comparative metabolism studies in human and rat liver microsomes have been conducted to understand the biological interactions and transformation processes (Coleman et al., 2000).
Structural Studies in Organoboron Compounds
- Organoboron compounds offer insights into potential applications in various chemical and biological processes. The compound might share characteristics with organoboron compounds, leading to applications in molecular engineering and drug design (Kliegel et al., 1991).
Precursors in Synthesis
- The structural framework of the compound suggests its use as a precursor in the synthesis of complex molecules. For example, studies on difluoro(trimethylsilyl)acetamides demonstrate their role as precursors in synthesizing various organic compounds (Bordeau et al., 2006).
Biodegradation Studies
- Understanding the biodegradation pathways of similar compounds, such as acetochlor, can provide insights into environmental impacts and degradation mechanisms, which are crucial for ecological balance and pollution control (Wang et al., 2015).
properties
CAS RN |
1800205-57-5 |
|---|---|
Product Name |
2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide |
Molecular Formula |
C23H23BClF2N3O2 |
Molecular Weight |
457.71 |
IUPAC Name |
(E)-2-chloro-N-(2-(5,5-difluoro-3-(2-hydroxy-5-methylstyryl)-1-methyl-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-10-yl)ethyl)acetamide |
InChI |
InChI=1S/C23H23BClF2N3O2/c1-15-5-8-21(31)17(12-15)6-7-18-13-16(2)23-19(9-10-28-22(32)14-25)20-4-3-11-29(20)24(26,27)30(18)23/h3-8,11-13,31H,9-10,14H2,1-2H3,(H,28,32)/b7-6+ |
InChI Key |
ZSQGDQRUQOAGGB-VOTSOKGWSA-N |
SMILES |
CC1=CC(/C=C/C2=CC(C)=CC=C2O)=[N+]3C1=C(CCNC(CCl)=O)C4=CC=CN4[B-]3(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CDy9; CDy-9; CDy 9. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



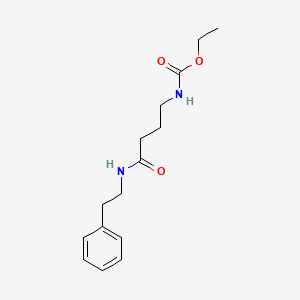
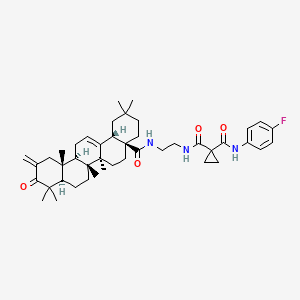
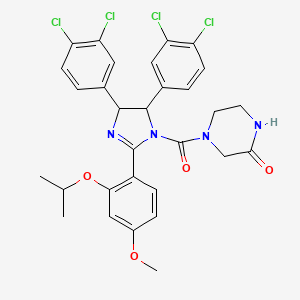
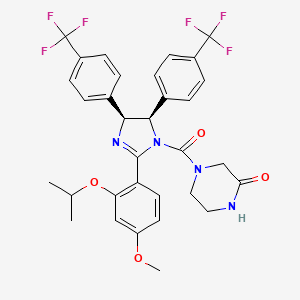
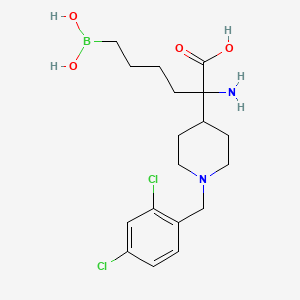
![Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate](/img/structure/B606510.png)
![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)

